REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:9]2[O:10]C=CC=2)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[Mn]([O-])(=O)(=O)=[O:15].[K+]>CC(C)=O.O>[NH2:1][C:2]1[C:3]([C:9]([OH:10])=[O:15])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)Cl)C=1OC=CC1
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
858 mg
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added drop wise to this solution
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled again to 0° C.
|
Type
|
CUSTOM
|
Details
|
the cool bath removed
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours
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Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
the filter cake was washed carefully with water, methanol and ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approx. 20 mL on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
2N Sodium hydroxide solution was added
|
Type
|
WASH
|
Details
|
the aqueous layer was washed 2× with MTB-ether
|
Type
|
ADDITION
|
Details
|
The aqueous layer was adjusted to pH ˜2 by addition of 6N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with MTB-ether
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)Cl)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 636 mg | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |